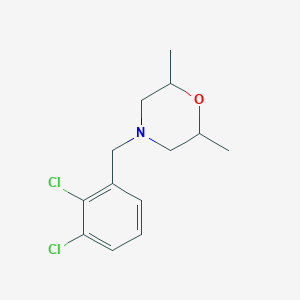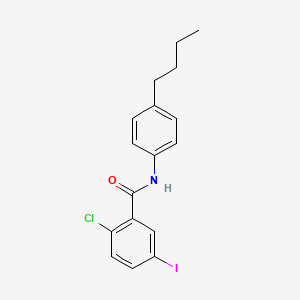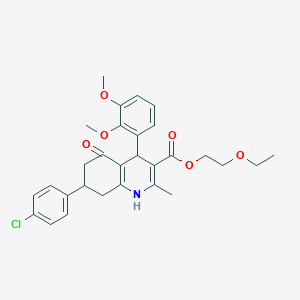
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is highly effective against a wide range of insects, including mosquitoes, ticks, and biting flies. It is also relatively safe for humans when used properly. In
Mécanisme D'action
The mechanism of action of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. It is believed to work by masking the scent of humans, making it difficult for insects to locate and bite them. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for finding a host.
Biochemical and Physiological Effects:
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to be rapidly absorbed through the skin and to be metabolized in the liver. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to have a number of effects on the nervous system, including inhibition of acetylcholinesterase and modulation of ion channels. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to have some potential toxic effects, particularly at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has a number of advantages for use in lab experiments. It is highly effective against a wide range of insects and can be easily applied to surfaces or skin. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is also relatively safe for humans when used properly. However, N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide does have some limitations. It can be difficult to work with in the lab due to its strong odor and potential toxicity. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide can also be expensive, particularly when used on a large scale.
Orientations Futures
There are a number of potential future directions for research on N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of new insect repellents that are more effective and less toxic than N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. Another area of interest is the use of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide as a pesticide in agriculture. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide may also have potential applications in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action and potential toxic effects of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide.
Méthodes De Synthèse
The synthesis of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of ethyl acetoacetate with hydrazine to form 3-ethyl-5-methylisoxazole. This is then reacted with allyl chloride to form N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. The synthesis of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and biting flies. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide works by masking the scent of humans, making it difficult for insects to locate and bite them. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been studied for its potential use in agriculture as a pesticide. It has been shown to be effective against a range of pests, including aphids, whiteflies, and thrips.
Propriétés
IUPAC Name |
3-ethyl-5-methyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-5-8-15(9-6-2)13(16)12-10(4)17-14-11(12)7-3/h5-6H,1-2,7-9H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOUNYWDVSHVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N,N-di(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzyl)amino]benzoate](/img/structure/B5091455.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5091463.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5091469.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)


![4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine](/img/structure/B5091516.png)


![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5091533.png)
![1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5091538.png)
